Methyl 4-Amino-5-Methylpyridine-2-Carboxylate vs. Methyl 5-Methylpyridine-2-Carboxylate: A Pivotal Difference in Hydrogen Bonding Capacity
The presence of the 4-amino group in methyl 4-amino-5-methylpyridine-2-carboxylate fundamentally differentiates it from the non-aminated analog, methyl 5-methylpyridine-2-carboxylate (CAS 29681-38-7). This structural difference results in a stark contrast in hydrogen-bonding capacity, a critical parameter in molecular recognition and crystal packing .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (from the 4-amino group) |
| Comparator Or Baseline | Methyl 5-methylpyridine-2-carboxylate: 0 |
| Quantified Difference | Target compound possesses a hydrogen bond donor; the comparator lacks any. |
| Conditions | Structural comparison based on canonical SMILES and InChI keys |
Why This Matters
This difference is critical for procurement when the compound is intended as a ligand for metal coordination or for forming specific intermolecular interactions in biological targets, where the comparator would be ineffective.
